Home > Products > Building Blocks P7590 > (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide
(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide - 952183-04-9

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

Catalog Number: EVT-1631731
CAS Number: 952183-04-9
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)

  • Compound Description: ML380 is a potent and novel positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). [] It exhibits modest blood-brain barrier penetration, making it a promising candidate for further development as a therapeutic agent for central nervous system disorders. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound is a derivative of 1H-indazole with a chlorine atom at the 3-position, a methyl group at the 1-position, and a 4-methylbenzenesulfonamide substituent at the 5-position. [] The crystal structure of this compound revealed two distinct conformations, highlighting the conformational flexibility of the indazole ring system. []

4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

  • Compound Description: This compound features a 1-methyl-1H-indazol-5-yl moiety linked to a 4-methoxybenzenesulfonamide group. [] The crystal structure of this compound revealed the spatial arrangement of the molecule, indicating the influence of the substituents on the overall conformation. []

N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound is characterized by a 1-allyl-3-chloro-1H-indazol-5-yl core with a 4-methylbenzenesulfonamide group attached to the 5-position. [] Crystallographic analysis revealed a near-planar indazole system positioned perpendicular to the allyl chain. [] This molecule engages in intermolecular hydrogen bonding, influencing its packing within the crystal lattice. []

N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

  • Compound Description: This compound features a 1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl core structure, with a 4-methoxybenzenesulfonamide group at the 5-position. [] The crystal structure reveals that the benzene and indazole rings are not coplanar, and the allyl and ethoxy groups adopt specific orientations relative to the indazole ring. [] The molecule forms intermolecular hydrogen bonds, contributing to the overall crystal packing. []

4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

  • Compound Description: This compound consists of a 1-methyl-1H-indazol-5-yl group connected to a 4-methylbenzenesulfonamide moiety. [] The crystal structure reveals a nearly planar fused ring system, with the benzene ring of the 4-methylbenzenesulfonamide group oriented at a specific dihedral angle. [] This compound forms a two-dimensional network in its crystal structure due to N—H⋯N hydrogen bonds and C—H⋯O contacts. []

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Compound Description: This molecule features a 1-allyl-1H-indazol-5-yl unit linked to a 4-methylbenzenesulfonamide group. [] The crystal structure reveals two distinct conformations of the molecule within the asymmetric unit. [] Notably, the dihedral angles between the indazole ring and the allyl and 4-methylbenzenesulfonamide groups differ between the two conformations. [] The molecules are interconnected through a network of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, influencing the crystal packing. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is a potent, orally bioavailable multi-targeted receptor tyrosine kinase (RTK) inhibitor. [] It displays potent inhibition against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. [] ABT-869 exhibits promising antitumor activity in preclinical models and has favorable pharmacokinetic properties across different species. []

(R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

  • Compound Description: ABT-102 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] It exhibits efficacy in preclinical pain models, suggesting potential as a novel analgesic agent. []

3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate (benzydaminium cephazolinate)

  • Compound Description: This compound is a mutual prodrug of cephazolin, a first-generation cephalosporin antibiotic, and benzydamine, a nonsteroidal anti-inflammatory drug (NSAID). [] The crystal structure reveals intricate interactions between the cationic benzydamine moiety and the anionic cephazolin moiety, stabilized by hydrogen bonds and other intermolecular forces. []
  • Compound Description: These compounds represent a series of novel indazole derivatives synthesized and evaluated for their antifungal, antibacterial, anticancer, and antioxidant activities. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

  • Compound Description: This is a novel indazole derivative synthesized and characterized for its potential antiproliferative activity against cancer cell lines. []

Series of 4,5‐dihydro‐1H‐indazoles

  • Compound Description: This refers to a group of 4,5-dihydro-1H-indazole derivatives synthesized and assessed for their antibacterial activity against various bacterial strains. []

MLi/2,6-dimethyl-4-[6-[5-[1-methylcyclopropyl] oxy-1H-indazol-3-yl] pyrimidin-4-yl] morpholine

  • Compound Description: This compound is a potential drug candidate analyzed for its interaction with the ST2 receptor, a protein involved in inflammatory responses and identified as a potential target for chronic obstructive pulmonary disease (COPD). []

3-(1H-Indazol-3ylmethyl)-3-methyl-5-pyridin-3-yl-1,5-benzodiazepine derivative

  • Compound Description: This molecule is a cholecystokinin-1 receptor (CCK(1)-R) agonist. It is a nonpeptidic agonist, in contrast to the native ligand cholecystokinin (CCK) which is a peptide hormone. []
Overview

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to a class of compounds known for their biological activities, particularly in anticancer and antimicrobial research. This compound is derived from the indazole framework, which has been extensively studied for its pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving indazole derivatives. Research studies have indicated that compounds based on the indazole structure exhibit significant biological activities, including antitumor effects and antimicrobial properties .

Classification

This compound falls under the category of indazole derivatives, which are recognized for their diverse pharmacological profiles. Indazoles are bicyclic compounds containing a five-membered ring fused to a six-membered ring, and they often serve as scaffolds for drug development due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available indazole derivatives and dimethylformamide as precursors.
  2. Reaction Conditions: Common methods include condensation reactions under acidic or basic conditions, often utilizing catalysts to enhance yield.
  3. Purification: The product is usually purified through recrystallization or chromatographic techniques to obtain a high-purity compound.

Technical Details

The synthetic pathway may involve the following reaction sequence:

  • Formation of the indazole core through cyclization of appropriate precursors.
  • Introduction of the dimethylmethanimidamide moiety via nucleophilic substitution or coupling reactions.
  • Optimization of reaction conditions (temperature, time, solvent) to maximize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_4

This indicates that the compound consists of 11 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms. The structural formula highlights the presence of the indazole ring and the dimethylmethanimidamide group.

Data

Key structural data includes:

  • Molecular Weight: Approximately 216.24 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically in the range observed for similar compounds.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Addition: The imidamide group can undergo nucleophilic attack, making it reactive towards electrophiles.
  2. Substitution Reactions: The nitrogen atoms in the molecule can be involved in substitution reactions, facilitating further derivatization.

Technical Details

Reactions involving this compound may include:

  • Coupling with other electrophiles to form more complex structures.
  • Deprotonation reactions under basic conditions to generate reactive intermediates.
Mechanism of Action

Process

The mechanism of action for (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cancer progression or microbial infections.

Data

Research indicates that compounds within this class may inhibit specific pathways critical for cell proliferation and survival, leading to apoptosis in cancer cells . Detailed studies on binding affinities and interaction modes using techniques such as molecular docking can provide insights into the precise mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that these properties contribute to its potential efficacy in therapeutic applications.

Applications

Scientific Uses

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide has promising applications in:

  • Anticancer Research: Its ability to inhibit tumor cell growth makes it a candidate for further development as an anticancer agent .
  • Antimicrobial Agents: The compound's activity against various pathogens positions it as a potential lead compound for developing new antibiotics.

Properties

CAS Number

952183-04-9

Product Name

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

IUPAC Name

N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13)

InChI Key

IKHIJBBLEIEYOW-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=CC2=C(C=C1)NN=C2

Canonical SMILES

CN(C)C=NC1=CC2=C(C=C1)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.